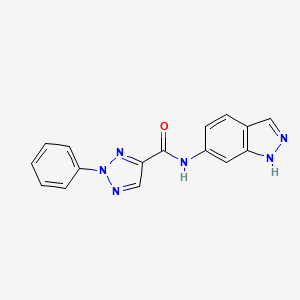

N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O/c23-16(19-12-7-6-11-9-17-20-14(11)8-12)15-10-18-22(21-15)13-4-2-1-3-5-13/h1-10H,(H,17,20)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVDNVSBEVPXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of o-phenylenediamine with formamide to form the indazole ring. Subsequent reactions introduce the phenyl and triazole groups through various organic synthesis techniques, such as nucleophilic substitution and condensation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a chemical compound with applications in scientific research, particularly as a carbonic anhydrase-II enzyme inhibitor. It features an indazole moiety linked to a phenyl group through a triazole ring and is further substituted with a carboxamide functional group, making it of interest in medicinal chemistry for its potential biological activities.

Methods of Synthesis:

- N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be synthesized through various methods that allow for efficient production while minimizing by-products.

- One method involves using (S)-(-)-ethyl lactate as a starting material, which then undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to yield the target molecules.

Biological Activities:

Research indicates that N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibits significant biological activities:

- Enzyme Inhibition: This compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring contributes to the activity of these compounds.

- Anticandidal Activity: Indazole derivatives, including 2-phenyl-2H-indazole and 3-phenyl-1H-indazole derivatives, have shown anticandidal activity against C. albicans, C. glabrata, and C. tropicalis strains . Specifically, 3-phenyl-1H-indazole with an N, N-diethylcarboxamide substituent was highly active against C. albicans and both miconazole susceptible and resistant C. glabrata species .

Potential Applications:

N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide holds potential applications in:

- Drug development

- Materials science

- Catalysis

Interaction Studies:

Interaction studies are crucial for understanding how N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide interacts with biological targets. Research has indicated that similar compounds can bind to specific enzymes or receptors involved in cancer progression or microbial resistance, and these interactions can be characterized using techniques such as:

- X-ray crystallography

- Molecular docking

- Spectroscopy

Comparison with Similar Compounds:

N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its specific combination of indazole and triazole functionalities along with its carboxamide group, which may enhance its solubility and bioavailability compared to other similar compounds. The table below compares N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide with other compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide | Indazole core with a sulfonamide group | Antimicrobial |

| 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine derivatives | Triazole and pyrimidine fused ring | Antitumor |

| 1H-indazole derivatives with various substituents | Indazole core with different side chains | Diverse pharmacological profiles |

Mechanism of Action

The mechanism by which N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with indazole- and triazole-containing pharmaceuticals. Key comparisons include:

- Axitinib-13C-d3 : This isotopically labeled derivative of Axitinib retains the indazole core but replaces the triazole-carboxamide with a benzamide and pyridine-vinyl group. It is a validated vascular endothelial growth factor receptor (VEGFR) inhibitor, with isotopic labeling aiding pharmacokinetic studies.

- BIBF 1120 (Nintedanib) : Features an indole core instead of indazole but shares the carboxamide linkage. Its piperazinyl-acetamide side chain enhances solubility and target affinity, contributing to its use in idiopathic pulmonary fibrosis.

Biological Activity

N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing insights from various studies.

Synthesis

The synthesis of N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the coupling of 1H-indazole derivatives with 2-phenyltriazole carboxylic acids. The reaction conditions often include the use of coupling agents such as carbonyldiimidazole (CDI) or similar reagents to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have demonstrated that compounds related to the triazole family exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | GI50 (nM) | IC50 (nM) Anti-EGFR | IC50 (nM) Anti-VEGFR-2 |

|---|---|---|---|---|

| 6k | A549 | 31 | 83 ± 5 | 1.80 ± 0.05 |

| Erlotinib | A549 | 33 | 80 ± 4 | - |

| Sorafenib | A549 | - | 0.17 ± 0.01 | - |

The above table illustrates that compound 6k , a derivative closely related to N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, demonstrates superior activity compared to standard treatments like Erlotinib and Sorafenib in inhibiting EGFR and VEGFR-2 pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising results against various microbial strains. For example, derivatives of indazole and triazole have been tested against Candida species, revealing significant antifungal activity at lower concentrations compared to traditional antifungal agents like miconazole.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the phenyl and indazole moieties can greatly influence biological activity. Compounds with electron-donating groups generally exhibit enhanced potency against cancer cells and microbes.

Case Studies

- Cytotoxicity Assays : In one study, a series of triazole derivatives were evaluated for their cytotoxic effects on human leukemic T-cells. The results indicated that certain substitutions on the triazole ring significantly improved cytotoxicity compared to standard chemotherapeutics .

- Molecular Docking Studies : Computational studies have shown that N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide binds effectively to target proteins involved in cancer progression, suggesting a mechanism of action through receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.